molecular formula C5H11K4NO6P2 B12675387 Tetrapotassium [(propylimino)bis(methylene)]diphosphonate CAS No. 94278-03-2

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate

Cat. No.: B12675387
CAS No.: 94278-03-2
M. Wt: 399.48 g/mol
InChI Key: VQPGDBQRFZFNKO-UHFFFAOYSA-J
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Description

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate is a chemical compound with the molecular formula C5H15NO6P2K4 and a molecular weight of 399.484662. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:

    Reactants: Propylamine, formaldehyde, phosphorous acid, and potassium hydroxide.

    Solvent: Water or an appropriate organic solvent.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    pH: The pH is adjusted to neutral using potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used.

    Purification: The product is purified using crystallization or filtration techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert it into different phosphonate derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphonate derivatives, and substituted phosphonates .

Scientific Research Applications

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

    Industry: It is used in water treatment, detergents, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves its ability to chelate metal ions and stabilize reactive intermediates. The molecular targets include metal ions such as calcium and magnesium, and the pathways involved are related to metal ion chelation and stabilization of reactive species .

Comparison with Similar Compounds

Similar Compounds

    Tetrapotassium ethylenediaminetetraacetate: Another chelating agent with similar applications.

    Tetrapotassium pyrophosphate: Used in similar industrial applications as a stabilizer and corrosion inhibitor.

    Tetrapotassium tripolyphosphate: Employed in detergents and water treatment.

Uniqueness

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate is unique due to its specific structure, which provides enhanced chelating properties and stability compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in various applications .

Properties

CAS No.

94278-03-2

Molecular Formula

C5H11K4NO6P2

Molecular Weight

399.48 g/mol

IUPAC Name

tetrapotassium;N,N-bis(phosphonatomethyl)propan-1-amine

InChI

InChI=1S/C5H15NO6P2.4K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4

InChI Key

VQPGDBQRFZFNKO-UHFFFAOYSA-J

Canonical SMILES

CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

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